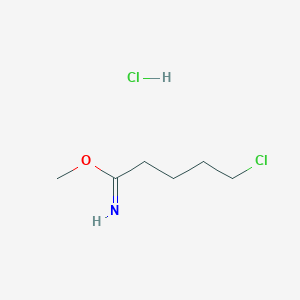

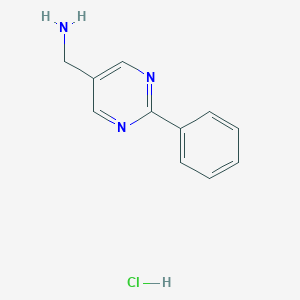

![molecular formula C12H10O3 B6596942 2,3-dihydrospiro[indene-1,3'-oxolane]-2',5'-dione CAS No. 72735-51-4](/img/structure/B6596942.png)

2,3-dihydrospiro[indene-1,3'-oxolane]-2',5'-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,3-Dihydrospiro[indene-1,3'-oxolane]-2',5'-dione, also known as Spirodione, is a unique compound found in nature that has a wide range of applications in the field of synthetic organic chemistry. It is a versatile reagent that has been used in the synthesis of many compounds, including pharmaceuticals, polymers, and dyes. Spirodione has also been investigated for its potential therapeutic applications, including as an anti-inflammatory, antifungal, and antitumor agent.

科学的研究の応用

Synthesis of Novel Series of 1,3-dihydrospiro Derivatives

The compound is used in the synthesis of novel series of 1,3-dihydrospiro derivatives . The products of this synthesis were obtained in good to very good yields (78–90%). The structure assignment of all obtained products has been confirmed by 1H and 13C NMR, IR, and mass spectra in addition to elemental analyses .

Anticancer Applications

The 3,4,5-trimethoxyphenyl motif, which is a common structural feature of a number of natural occurring antimitotic agents, is found in the compound. This motif has been found to display anticancer activities .

Anti-mitotic Applications

The compound has been found to have anti-mitotic activities, especially those capable of interacting with microtubules .

Antioxidant/Anti-inflammatory Applications

The compound has been found to display antioxidant and anti-inflammatory activities .

Anti-proliferative Applications

The compound has been found to have anti-proliferative activities .

Anti-angiogenesis Applications

The compound has been found to have anti-angiogenesis activities .

Anti-bacterial Applications

The compound has been found to have applications as an anti-bacterial agent .

Anti-microbial Applications

The compound has been found to have applications as an anti-microbial agent .

作用機序

Target of Action

It has been suggested that it may interact with theRegulatory protein E2 of the Human papillomavirus type 11 . This protein plays a crucial role in the replication and transcription of the virus, making it a potential target for antiviral drugs .

Mode of Action

It is believed to interact with its target protein, potentially altering its function and inhibiting the replication and transcription of the virus .

Biochemical Pathways

Given its potential interaction with the regulatory protein e2, it may impact theviral replication and transcription pathways .

Pharmacokinetics

These properties are crucial in determining the drug’s bioavailability, efficacy, and safety profile .

Result of Action

If it indeed interacts with the regulatory protein e2, it could potentially inhibit the replication and transcription of the human papillomavirus type 11, thereby exerting an antiviral effect .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the drug’s action .

特性

IUPAC Name |

spiro[1,2-dihydroindene-3,3'-oxolane]-2',5'-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c13-10-7-12(11(14)15-10)6-5-8-3-1-2-4-9(8)12/h1-4H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXJAHNQEJPFBPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC(=O)OC2=O)C3=CC=CC=C31 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101204131 |

Source

|

| Record name | 2′,3′-Dihydrospiro[furan-3(4H),1′-[1H]indene]-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101204131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Carboxyindane-1-acetic acid anhydride | |

CAS RN |

72735-51-4 |

Source

|

| Record name | 2′,3′-Dihydrospiro[furan-3(4H),1′-[1H]indene]-2,5-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72735-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2′,3′-Dihydrospiro[furan-3(4H),1′-[1H]indene]-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101204131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,6-dibromo-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B6596862.png)

![7-phenylpyrrolo[1,2-a]pyrimidine](/img/structure/B6596896.png)